molecular formula C14H29BrN2 B3275520 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide CAS No. 62634-05-3

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide

Cat. No.: B3275520
CAS No.: 62634-05-3
M. Wt: 305.30 g/mol
InChI Key: NLXLTDPOMBQNSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide is a quaternary ammonium salt derived from DABCO (1,4-diazabicyclo[2.2.2]octane), a bicyclic tertiary amine widely used as an organocatalyst. The compound features an octyl chain (C₈H₁₇) attached to one nitrogen atom and a bromide counterion. Its molecular formula is C₁₃H₂₆BrN₂⁺·Br⁻, with a molar mass of 370.18 g/mol.

Synthesis: The compound is synthesized via nucleophilic substitution of DABCO with 1-bromooctane in polar solvents like acetonitrile or acetone. The reaction typically proceeds under mild conditions due to DABCO’s high nucleophilicity .

Crystallography: Single-crystal X-ray studies (orthorhombic, space group Cmc2₁) reveal key structural features:

  • Br···H interactions: Close contacts (2.79–2.90 Å) between bromide ions and hydrogen atoms on the bicyclic framework .
  • Br···Br interaction: A weak bromine-bromide interaction at 3.6625 Å, longer than analogous compounds like (bromomethyl)trimethylammonium bromide (3.369 Å) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-octyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N2.BrH/c1-2-3-4-5-6-7-11-16-12-8-15(9-13-16)10-14-16;/h2-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXLTDPOMBQNSV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]12CCN(CC1)CC2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90806634
Record name 1-Octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90806634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62634-05-3
Record name 1-Octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90806634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide typically involves the quaternization of 4-aza-1-azoniabicyclo[2.2.2]octane with an octyl halide, such as octyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

4-Aza-1-azoniabicyclo[2.2.2]octane+Octyl Bromide4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide\text{4-Aza-1-azoniabicyclo[2.2.2]octane} + \text{Octyl Bromide} \rightarrow \text{this compound} 4-Aza-1-azoniabicyclo[2.2.2]octane+Octyl Bromide→4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride or sodium sulfate in aqueous solutions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products

    Substitution Reactions: Products include 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, chloride or sulfate.

    Oxidation Reactions: Products vary depending on the oxidizing agent but can include oxidized derivatives of the original compound.

Scientific Research Applications

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in formulations of detergents and disinfectants.

Mechanism of Action

The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Aza-1-azoniabicyclo[2.2.2]octane Derivatives

Compound Name (CAS) Substituent Counterion Molecular Formula Molar Mass (g/mol) Key Interactions/Applications
1-Octyl- (Target Compound) Octyl (C₈H₁₇) Br⁻ C₁₃H₂₆BrN₂⁺·Br⁻ 370.18 Br···H (2.79–2.90 Å); surfactant
1-(4-Nitrophenyl)- (112473-27-5) 4-Nitrophenyl Br⁻ C₁₂H₁₆N₃O₂⁺·Br⁻ 314.18 Strong dipole/π-stacking; catalysis
1-Ethyl- (52185-91-8) Ethyl (C₂H₅) I⁻ C₇H₁₄IN₂⁺·I⁻ 352.11 Larger counterion; altered solubility
1-(Chloromethyl)- (36273-11-7) Chloromethyl (CH₂Cl) Cl⁻ C₇H₁₄Cl₂N₂ 197.11 Cl···H (weaker vs. Br); irritant
1-[2-(4-Nitrophenyl)ethyl]- (73997-48-5) 4-Nitrophenylethyl Br⁻ C₁₅H₂₁BrN₂O₂ 357.25 Extended aromaticity; drug intermediates

Substituent Effects

  • Alkyl Chains : The octyl group enhances lipophilicity, making the target compound suitable for surfactant applications, whereas shorter chains (e.g., ethyl) reduce steric bulk and improve solubility in polar solvents .
  • Aromatic Groups : Derivatives with nitrophenyl substituents (e.g., 112473-27-5) exhibit stronger dipole interactions and π-stacking, favoring catalytic or sensing applications .

Counterion Influence

  • Br⁻ vs. Cl⁻/I⁻ : Bromide’s intermediate polarizability supports moderate Br···H interactions (2.79–2.90 Å), while chloride analogs show weaker Cl···H contacts. Iodide’s larger size may disrupt crystal packing but improve solubility .

Crystallographic Trends

  • Halogen Interactions : The target compound’s Br···Br distance (3.6625 Å) is longer than in (bromomethyl)trimethylammonium bromide (3.369 Å), reflecting reduced halogen bonding strength due to steric hindrance from the bicyclic framework .
  • Packing Efficiency : Aromatic derivatives (e.g., 73997-48-5) adopt denser packing via π-π interactions, whereas alkylated analogs (e.g., 1-octyl-) exhibit looser arrangements dominated by van der Waals forces .

Biological Activity

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide, commonly referred to as a quaternary ammonium compound, is characterized by its unique bicyclic structure and surfactant properties. This compound is utilized in various fields including chemistry, biology, and industry, particularly due to its potential antimicrobial effects and ability to act as a phase transfer catalyst.

Chemical Structure and Properties

The molecular formula of this compound is C14H29N2BrC_{14}H_{29}N_2Br with the Chemical Abstracts Service (CAS) number 62634-05-3. Its structure features a nitrogen atom integrated within a quaternary ammonium group, contributing to its unique properties.

Key Physical Properties:

  • Molecular Weight: 303.3 g/mol
  • Solubility: Soluble in organic solvents like ethanol and acetonitrile
  • Appearance: Typically appears as a white crystalline solid

Synthesis

The synthesis of this compound generally involves the quaternization of 4-aza-1-azoniabicyclo[2.2.2]octane with octyl halides, particularly octyl bromide. The reaction is typically conducted in organic solvents under reflux conditions, yielding high purity products suitable for industrial applications.

Typical Reaction Scheme:

4 Aza 1 azoniabicyclo 2 2 2 octane+Octyl Bromide4 Aza 1 azoniabicyclo 2 2 2 octane 1 octyl bromide\text{4 Aza 1 azoniabicyclo 2 2 2 octane}+\text{Octyl Bromide}\rightarrow \text{4 Aza 1 azoniabicyclo 2 2 2 octane 1 octyl bromide}

Biological Activity

The biological activity of this compound primarily revolves around its surfactant properties which enable it to interact with biological membranes.

The compound disrupts microbial cell membranes by increasing permeability, which can lead to cell lysis. This mechanism is particularly significant in its application as an antimicrobial agent.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The effectiveness can be attributed to its ability to penetrate and disrupt cell membranes.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various quaternary ammonium compounds found that this compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Applications in Research and Industry

The compound's surfactant properties render it valuable in several applications:

  • Chemical Synthesis: Acts as a phase transfer catalyst facilitating organic reactions.
  • Biological Studies: Used in research involving cell membrane interactions.
  • Industrial Use: Incorporated into formulations for detergents and disinfectants due to its antimicrobial properties.

Comparative Analysis with Similar Compounds

When comparing with other compounds in the same category, such as 1-Hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide, the octyl derivative exhibits unique surfactant characteristics due to its shorter alkyl chain length.

Compound NameAlkyl Chain LengthAntimicrobial Activity
This compoundOctyl (C8)Moderate
1-Hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromideHexadecyl (C16)High

Q & A

Q. What are the standard methods for synthesizing 4-Aza-1-azoniabicyclo[2.2.2]octane derivatives, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with alkyl halides. For example, bromoacetonitrile reacts with DABCO in acetonitrile to form 1-(cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane bromide via nucleophilic substitution . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
  • Temperature : Room temperature (20–25°C) suffices due to DABCO’s high nucleophilicity.
  • Stoichiometry : A 1:1 molar ratio of DABCO to alkyl halide minimizes side products.

Q. Table 1: Synthesis Optimization

ParameterOptimal ConditionYield Range
SolventAcetonitrile75–85%
Reaction Time2–4 hours80–90%
Alkyl Halide LengthC8 (octyl)70–78%

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N distances in the bicyclic framework: 1.395–1.384 Å) and cation-anion interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify alkyl chain integration (e.g., octyl protons at δ 0.88–1.80 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M-Br]+^+ at m/z 197.11) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Refer to GHS classifications:

  • Hazards : Skin irritation (Category 2), eye damage (Category 2A), respiratory irritation (H335) .
  • Mitigation :
    • Engineering controls : Fume hoods for weighing/dispensing.
    • PPE : Nitrile gloves, safety goggles, and lab coats.
    • Storage : Airtight containers in dry, cool environments to prevent bromide hydrolysis.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Design experiments to probe:

  • Kinetic studies : Monitor reaction rates with varying alkyl halides (e.g., bromoethane vs. bromooctane) under controlled conditions.
  • Computational modeling : Density Functional Theory (DFT) calculates transition-state energies for quaternization steps .
  • Isotopic labeling : Use 15^{15}N-DABCO to track nitrogen’s role in electron transfer.

Key Insight : The bicyclic structure’s rigidity enhances steric hindrance, favoring reactions with linear alkyl halides over branched analogs .

Q. How should researchers address contradictions in reported toxicity or stability data?

Methodological Answer:

  • Reproducibility checks : Validate degradation studies (e.g., thermal stability via TGA/DSC) across labs.
  • Analytical cross-validation : Compare HPLC purity assays with NMR integration for batch consistency.
  • Environmental factors : Assess humidity’s impact on bromide ion liberation (e.g., Karl Fischer titration for moisture content) .

Q. Table 2: Stability Under Variable Conditions

ConditionObservationReference
40°C, 75% humidity5% decomposition over 30 days
UV light exposureRapid bromide ion formation

Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?

Methodological Answer: Adopt tiered testing per OECD guidelines:

Abiotic degradation : Hydrolysis/photolysis studies (pH 4–9, UV-Vis irradiation) .

Bioaccumulation : Use Daphnia magna or Danio rerio models to measure log KowK_{ow}.

Biotic transformation : Metabolite profiling via LC-MS in soil microcosms.

Critical Data Gap : Long-term ecosystem effects (e.g., microbial diversity shifts) remain unstudied .

Q. How can crystallographic data resolve ambiguities in supramolecular interactions?

Methodological Answer: Analyze crystal packing motifs (e.g., hydrogen bonds between bromide anions and water molecules in the lattice) .

  • Hydrogen bonding : O–H···Br interactions (2.8–3.2 Å) stabilize the structure.
  • Cation-anion alignment : Parallel stacking of bicyclic cations minimizes repulsion.

Q. What experimental designs are optimal for studying its role in catalysis or supramolecular chemistry?

Methodological Answer:

  • Catalytic screening : Test activity in Michael additions or Knoevenagel condensations vs. DABCO.
  • Host-guest studies : Use fluorescence titration to measure binding constants with aromatic guests.
  • Kinetic profiling : Compare turnover frequencies (TOF) under varied solvent polarities.

Key Finding : The octyl chain enhances solubility in nonpolar media but reduces catalytic efficiency in polar reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide
Reactant of Route 2
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.